molecular formula C13H17NO B048131 2-(Hexyloxy)benzonitrile CAS No. 121554-15-2

2-(Hexyloxy)benzonitrile

Cat. No. B048131
M. Wt: 203.28 g/mol
InChI Key: BEIVVUUHIAJYFR-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Benzonitrile, the parent compound of 2-(Hexyloxy)benzonitrile, can participate in numerous chemical reactions due to the presence of a nitrile group . The preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride is one of the most advantageous approaches .

Scientific Research Applications

  • Infrared Probing and Ionic Liquids : Benzonitrile can serve as an infrared probe to monitor the local environment of ionic liquids. This includes assessing hydrogen bonding and intrinsic electric fields, which have potential applications in studying protein folding and solvent solvation (Zhang et al., 2013).

  • Palladium-Catalyzed Cyanation : A novel palladium-catalyzed cyanation method using potassium hexacyanoferrate(II) for benzonitrile production has been developed. This method offers good to excellent yields and a simple catalyst system, suitable for industrial applications (Schareina, Zapf, & Beller, 2004).

  • Toxicological Studies : The cytotoxic effects of benzonitrile herbicides like bromoxynil, chloroxynil, and ioxynil on human liver and kidney cells have been studied. Some compounds, such as dichlobenil and its microbial metabolites, show low inhibition of cell growth, indicating their potential toxicological implications (Lovecká et al., 2015).

  • Pharmaceutical and Natural Product Synthesis : The NHC-catalyzed [4 + 2]-benzannulation protocol for assembling benzonitrile frameworks is useful in the synthesis of natural products, pharmaceuticals, and agrochemicals (Jia & Wang, 2016).

  • Dye-Sensitized Solar Cells : Benzonitrile-based electrolytes provide long-term stability and efficiency in dye-sensitized solar cells, reducing the need for complex dyes or passivating agents (Latini et al., 2014).

  • Antimicrobial Activity : Some newly synthesized benzonitrile derivatives show significant antibacterial and antifungal activity against various bacteria, with certain compounds displaying potent in vitro antifungal activity (Fadda, Afsah, & Awad, 2013).

  • Biodegradation and Environmental Impact : Recombinant Escherichia coli with a nitrile hydratase-amidase pathway effectively degrades dihalogenated benzonitrile herbicides, offering potential for bioremediation of wastewater containing these toxic compounds (Pei et al., 2017).

properties

IUPAC Name

2-hexoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-3-4-7-10-15-13-9-6-5-8-12(13)11-14/h5-6,8-9H,2-4,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIVVUUHIAJYFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501313116
Record name 2-(Hexyloxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hexyloxy)benzonitrile

CAS RN

121554-15-2
Record name 2-(Hexyloxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121554-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Hexyloxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
H Detert, D Schollmeyer… - European Journal of …, 2001 - Wiley Online Library
Strongly luminescent and highly soluble oligo(phenylenevinylene)s with five benzene rings and cyano groups in different positions of the terminal styrene units were prepared by means …
T Zhang, S Li, L Wang, Q Sun, Q Wu, Y Zhang… - European Journal of …, 2017 - Elsevier
A series of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives was designed, synthesized and evaluated for inhibitory potency in vitro against xanthine oxidase. The …
Number of citations: 26 www.sciencedirect.com
OL Torres-Rocha, L Larios-López… - Journal of Molecular …, 2017 - Elsevier
Four functional methacrylate monomers, two of them carrying a biphenyleneazobenzene group, and the other two an azotolane group, were synthesized. The synthetic route involved …
Number of citations: 7 www.sciencedirect.com
T García, L Larios-López, RJ Rodríguez-González… - Polymer, 2012 - Elsevier
Methacrylic polymers bearing phenylene(azobenzene) moieties substituted with a OCH 3 (electron-donor) or a CN (electron-acceptor) lateral group were synthesized and their liquid-…
Number of citations: 37 www.sciencedirect.com
DL Zhu, J Li, Q Wu, Y Wang, DJ Young, HX Li - Synthesis, 2023 - thieme-connect.com
Sodium tert-butoxide promotes the efficient etherification of alcohols with aryl bromides at room temperature. This simple procedure has a broad substrate scope, providing a practical …
Number of citations: 1 www.thieme-connect.com

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